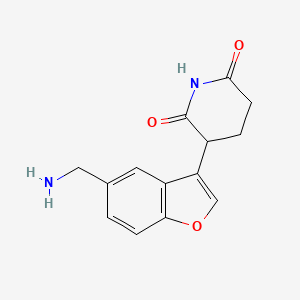
3-(5-(Aminomethyl)benzofuran-3-yl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(aminomethyl)-1-benzofuran-3-yl]piperidine-2,6-dione is a complex organic compound that features a benzofuran ring fused with a piperidine-2,6-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(aminomethyl)-1-benzofuran-3-yl]piperidine-2,6-dione typically involves multi-step organic reactions. One common method includes the Michael addition of acetates and acrylamides, promoted by potassium tert-butoxide, followed by intramolecular nucleophilic substitution . This method is efficient and can be performed under solvent-free conditions, providing high yields and excellent functional group tolerance.
Industrial Production Methods
Industrial production of piperidine-2,6-dione derivatives, including 3-[5-(aminomethyl)-1-benzofuran-3-yl]piperidine-2,6-dione, often involves large-scale synthesis using similar methods. The process can be scaled up to the kilo-scale level, ensuring the production of significant quantities for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-[5-(aminomethyl)-1-benzofuran-3-yl]piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[5-(aminomethyl)-1-benzofuran-3-yl]piperidine-2,6-dione has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[5-(aminomethyl)-1-benzofuran-3-yl]piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The benzofuran moiety is known for its ability to interact with various biological targets, contributing to the compound’s pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
Piperidine-2,6-dione: A core structure found in many drugs, including lenalidomide and cycloheximide.
Benzofuran derivatives: Compounds like psoralen and angelicin, known for their antimicrobial and anticancer properties.
Uniqueness
3-[5-(aminomethyl)-1-benzofuran-3-yl]piperidine-2,6-dione is unique due to its combined benzofuran and piperidine-2,6-dione structures, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in medicinal chemistry and drug development.
Properties
Molecular Formula |
C14H14N2O3 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
3-[5-(aminomethyl)-1-benzofuran-3-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C14H14N2O3/c15-6-8-1-3-12-10(5-8)11(7-19-12)9-2-4-13(17)16-14(9)18/h1,3,5,7,9H,2,4,6,15H2,(H,16,17,18) |
InChI Key |
DJVSFBKYJVHACW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1C2=COC3=C2C=C(C=C3)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















